Adamantan-2-yl-isopropyl-amine
Description
Adamantan-2-yl-isopropyl-amine is a bicyclic hydrocarbon derivative featuring an adamantane backbone substituted with an isopropylamine group at the C2 position. The adamantane scaffold, known for its rigid, diamondoid structure, enhances metabolic stability and bioavailability in drug design . The compound is synthesized via nucleophilic substitution reactions, such as the reaction of 1-(adamantan-1-yl)-2-bromoethanone with isopropylamine in ethyl acetate under basic conditions, yielding a yellow oil characterized by $ ^1H $-NMR and $ ^{13}C $-NMR spectroscopy .
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-propan-2-yladamantan-2-amine |
InChI |
InChI=1S/C13H23N/c1-8(2)14-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-14H,3-7H2,1-2H3 |
InChI Key |
FCESSHSGCREHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Adamantane derivatives exhibit diverse pharmacological profiles depending on substituent type, position, and synthetic pathways. Below is a comparative analysis of Adamantan-2-yl-isopropyl-amine with structurally or functionally related compounds.
Pharmacological and Functional Differences
- Bioactivity: this compound’s amine group may enhance blood-brain barrier penetration, suggesting CNS applications (e.g., neuroprotective agents) . 1-(3-Isoselenocyanatopropyl)adamantane’s selenium moiety could confer antioxidant or antitumor activity, though this remains unverified . Imidazole-containing derivatives (e.g., compound 3 in ) may target ion channels or enzymes due to heterocyclic basicity.
Thermodynamic Stability :
- X-ray diffraction studies of adamantyl-oxoethyl benzoates (e.g., ) reveal that bulky substituents at C1 reduce conformational flexibility compared to C2-substituted analogs like this compound.
- The oxadiazole-thione derivative shows enhanced crystallinity due to sulfur-based hydrogen bonding, whereas the isopropylamine derivative’s liquid state may improve solubility.
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